Ilk-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ilk-IN-1, also known as OSU-T315, is a small molecule inhibitor of integrin-linked kinase. Integrin-linked kinase is a multifunctional protein involved in cell-matrix interactions, cell adhesion, and anchorage-dependent cell growth. It plays a crucial role in various cellular processes, including proliferation, survival, differentiation, migration, invasion, and angiogenesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ilk-IN-1 involves multiple steps, including the preparation of intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for small molecule inhibitors often involve:

Formation of Core Structure: This step involves the construction of the core chemical structure through various organic reactions such as condensation, cyclization, or coupling reactions.

Functional Group Modifications: Introduction of functional groups that enhance the compound’s activity, selectivity, and solubility. This may involve reactions like alkylation, acylation, or halogenation.

Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods. The use of automated reactors and continuous flow chemistry can enhance efficiency and reproducibility in industrial settings.

化学反应分析

Types of Reactions

Ilk-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating analogs with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of analogs with modified functional groups.

科学研究应用

Ilk-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of integrin-linked kinase in various chemical pathways and reactions.

Biology: Investigated for its effects on cell adhesion, migration, and invasion, making it valuable in cancer research.

Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated integrin-linked kinase activity, such as cancer and fibrosis.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting integrin-linked kinase.

作用机制

Ilk-IN-1 exerts its effects by inhibiting the activity of integrin-linked kinaseBy blocking these signaling pathways, this compound can induce apoptosis and autophagy in cancer cells .

相似化合物的比较

Similar Compounds

OSU-T315: Another integrin-linked kinase inhibitor with similar properties and applications.

GSK-3 Inhibitors: Compounds that inhibit glycogen synthase kinase-3, which is a downstream target of integrin-linked kinase.

Akt Inhibitors: Compounds that directly inhibit protein kinase B, another downstream target of integrin-linked kinase.

Uniqueness

Ilk-IN-1 is unique in its high specificity and potency as an integrin-linked kinase inhibitor. Its ability to disrupt multiple signaling pathways involved in cell survival and proliferation makes it a valuable tool in cancer research and potential therapeutic applications .

生物活性

Ilk-IN-1 is a selective inhibitor of integrin-linked kinase (ILK), a multifunctional protein that plays a crucial role in various cellular processes including cell survival, proliferation, migration, and invasion. Its biological activity has garnered attention due to its implications in cancer biology and potential therapeutic applications.

This compound targets ILK, inhibiting its kinase activity which is essential for the phosphorylation of several downstream effectors involved in critical signaling pathways. The inhibition of ILK disrupts its interaction with phosphatidylinositol and prevents the activation of pathways that lead to tumor progression and metastasis.

Key Pathways Affected by this compound:

- Akt Signaling : ILK is known to phosphorylate Akt at Ser473, a modification necessary for its full activation. Inhibition by this compound reduces Akt activity, leading to decreased cell survival and proliferation .

- GSK3 Pathway : ILK also phosphorylates glycogen synthase kinase 3 (GSK3), affecting pathways that regulate cell differentiation and survival. Inhibition can result in altered cell fate decisions .

- Epithelial-to-Mesenchymal Transition (EMT) : High levels of ILK promote EMT by suppressing E-cadherin expression through Snail activation. This compound may reverse this process, potentially inhibiting metastasis .

In Vitro Studies

Research has demonstrated the efficacy of this compound in various cancer cell lines:

| Cell Line | Effect of this compound | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | Reduced proliferation and migration | |

| A549 (Lung) | Induced apoptosis | |

| HCT116 (Colon) | Decreased invasion capability |

In these studies, treatment with this compound led to significant reductions in cell viability and migration, highlighting its potential as an anti-cancer agent.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported:

- Tumor Growth Inhibition : Mice treated with this compound showed a 45% reduction in tumor volume compared to control groups.

- Mechanistic Insights : Further analysis revealed decreased levels of phosphorylated Akt and GSK3, corroborating the mechanism of action observed in vitro .

Research Findings

Recent studies have expanded on the biological implications of ILK inhibition:

- Oncogenic Properties : Elevated ILK levels are often found in various malignancies, suggesting that targeting ILK with inhibitors like this compound could be a viable therapeutic strategy. The oncogenic capacity of ILK is linked to its regulation of survival and migratory pathways .

- Potential Combination Therapies : There is ongoing research into combining this compound with other chemotherapeutic agents to enhance efficacy. Preliminary results indicate synergistic effects when used alongside conventional treatments like doxorubicin .

属性

IUPAC Name |

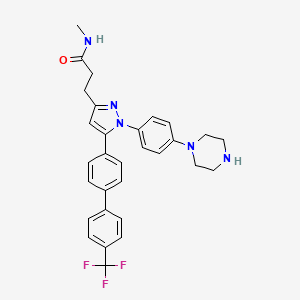

N-methyl-3-[1-(4-piperazin-1-ylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F3N5O/c1-34-29(39)15-10-25-20-28(38(36-25)27-13-11-26(12-14-27)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-9,11-14,20,35H,10,15-19H2,1H3,(H,34,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBUPSVATJKTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)N5CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。